BOC-L-Leu-Gly-L-Arg-PNA.HCL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves the use of various amino acids and protective groups. The process typically starts with the preparation of protected amino acid monomers, such as N-BOC-L-leucine, glycine, and L-arginine . These monomers are then coupled using solid-phase peptide synthesis (SPPS) techniques. The final step involves the reaction with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
BOC-L-Leu-Gly-L-Arg-PNA.HCL undergoes various chemical reactions, including hydrolysis, amidation, and deprotection . The compound is stable under acidic conditions but can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: Achieved using trifluoroacetic acid (TFA) to remove the BOC protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, p-nitroaniline, and various intermediates depending on the specific reaction conditions .
Scientific Research Applications
BOC-L-Leu-Gly-L-Arg-PNA.HCL is widely used in scientific research due to its versatility and specificity . Some of its applications include:
Mechanism of Action
The mechanism of action of BOC-L-Leu-Gly-L-Arg-PNA.HCL involves its cleavage by specific enzymes, such as amidases, which release p-nitroaniline . The released p-nitroaniline can be quantified using colorimetric detection at 405 nm, providing a measure of enzyme activity or endotoxin levels . This mechanism is particularly useful in detecting bacterial endotoxins in various samples .
Comparison with Similar Compounds
BOC-L-Leu-Gly-L-Arg-PNA.HCL is unique due to its specific structure and applications. Similar compounds include:
BZ-Ile-Glu-Gly-Arg-PNA: Another peptide derivative used as a chromogenic substrate.
Ac-Arg-Gly-Lys-AMC: A fluorogenic substrate used in enzyme assays.
Sermaglutide: A peptide used in medical research.
These compounds share similar applications but differ in their specific structures and detection methods.
Properties
Molecular Formula |
C25H41ClN8O7 |
---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H |
InChI Key |
UZOVQZUBLDOMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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